molecular formula C15H10Cl2N8O B10946049 N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10946049
M. Wt: 389.2 g/mol
InChI Key: SREUJQMTJBRTEP-UHFFFAOYSA-N
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Description

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a unique combination of triazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 1H-1,2,4-triazole-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antiviral and antifungal agent.

    Medicine: Explored for its therapeutic potential in treating infections and certain types of cancer.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves the inhibition of key enzymes and pathways in microbial organisms. The compound targets the synthesis of nucleic acids, thereby preventing the replication and proliferation of viruses and fungi . Additionally, it may interact with specific receptors or proteins, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(3,4-DICHLOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of triazole and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10Cl2N8O

Molecular Weight

389.2 g/mol

IUPAC Name

N-[1-[(3,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H10Cl2N8O/c16-10-3-2-9(6-11(10)17)7-24-8-19-14(23-24)21-13(26)12-20-15-18-4-1-5-25(15)22-12/h1-6,8H,7H2,(H,21,23,26)

InChI Key

SREUJQMTJBRTEP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=NN(C=N3)CC4=CC(=C(C=C4)Cl)Cl)N=C1

Origin of Product

United States

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